molecular formula C17H24BNO6 B13505511 Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate

Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate

Cat. No.: B13505511
M. Wt: 349.2 g/mol
InChI Key: INJHFCILHMQLBE-UHFFFAOYSA-N
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Description

2,6-diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate is a complex organic compound that features a pyridine ring substituted with diethyl groups and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate typically involves the reaction of 2,6-diethylpyridine-2,6-dicarboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to facilitate the formation of the boronate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

2,6-diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the development of boron-containing drugs.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in organic synthesis and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

2,6-diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate is unique due to its combination of a pyridine ring with diethyl groups and a boronate ester. This structure provides it with distinct chemical properties, making it a versatile compound in various applications .

Properties

Molecular Formula

C17H24BNO6

Molecular Weight

349.2 g/mol

IUPAC Name

diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate

InChI

InChI=1S/C17H24BNO6/c1-7-22-14(20)12-9-11(10-13(19-12)15(21)23-8-2)18-24-16(3,4)17(5,6)25-18/h9-10H,7-8H2,1-6H3

InChI Key

INJHFCILHMQLBE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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